5-amino-4-oxo(313C)pentanoic acid;hydrochloride

LC-MS/MS Internal Standard Matrix Effects

5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride, also known as 5-aminolevulinic acid-3-13C hydrochloride (δ-ALA-3-13C HCl), is a stable isotope-labeled derivative of the endogenous heme precursor 5-aminolevulinic acid (ALA). This compound incorporates a single 13C atom at the C3 position of the pentanoic acid backbone, increasing its molecular mass by +1 Da relative to the unlabeled form (C5H9NO3·HCl, MW 167.59 → C413CH9NO3·HCl, MW 168.58).

Molecular Formula C5H10ClNO3
Molecular Weight 168.58 g/mol
CAS No. 129720-95-2
Cat. No. B023908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-oxo(313C)pentanoic acid;hydrochloride
CAS129720-95-2
Synonyms5-Amino-4-oxopentanoic Acid-13C;  Hydrochloride;  δ-Aminolevulinic-13C Acid Hydrochloride;  Aminolevulinic-13C Acid Hydrochloride;  5-ALA HCl-13C;  Levulan-13C; 
Molecular FormulaC5H10ClNO3
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN.Cl
InChIInChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1;
InChIKeyZLHFONARZHCSET-YTBWXGASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride CAS 129720-95-2: Stable Isotope-Labeled ALA for Quantitative LC-MS/MS and Metabolic Tracing


5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride, also known as 5-aminolevulinic acid-3-13C hydrochloride (δ-ALA-3-13C HCl), is a stable isotope-labeled derivative of the endogenous heme precursor 5-aminolevulinic acid (ALA) . This compound incorporates a single 13C atom at the C3 position of the pentanoic acid backbone, increasing its molecular mass by +1 Da relative to the unlabeled form (C5H9NO3·HCl, MW 167.59 → C413CH9NO3·HCl, MW 168.58) . The hydrochloride salt form confers improved aqueous solubility and stability . As a certified stable isotope-labeled internal standard (SIL-IS), it is primarily intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays requiring precise quantitation of ALA in biological matrices, and as a tracer in metabolic flux studies of tetrapyrrole biosynthesis [1].

Why Unlabeled or Alternatively Labeled ALA Standards Compromise Analytical Accuracy and Metabolic Tracing Fidelity


Unlabeled 5-aminolevulinic acid hydrochloride (CAS 5451-09-2) cannot serve as an internal standard in mass spectrometry due to identical mass-to-charge ratio (m/z) overlap with the endogenous analyte, precluding selective detection and quantitation [1]. Deuterated (2H) ALA analogs, while offering mass differentiation, exhibit chromatographic isotope effects that cause retention time shifts (ΔtR ≠ 0) relative to the native analyte, reducing their capacity to correct for matrix-induced ion suppression in LC-MS/MS workflows [2]. More heavily labeled ALA variants (e.g., 13C5,15N-ALA) provide robust performance but at a cost premium that may be prohibitive for high-throughput or routine applications [3]. 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride addresses these gaps by delivering a single, cost-effective 13C label that ensures co-elution with endogenous ALA while providing unambiguous mass discrimination, thereby enabling accurate quantification without unnecessary expenditure .

Quantitative Differentiation of 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride Against Analogs: Analytical Performance, Purity, and Cost


13C-Labeled ALA Achieves Perfect Co-Elution and Superior Ion Suppression Compensation Versus Deuterated Internal Standards

When used as an internal standard in UPLC-MS/MS, 13C-labeled analogs co-elute precisely with their unlabeled analytes (Δ retention time = 0 min), whereas deuterated (2H) internal standards exhibit a measurable chromatographic separation due to isotopic physicochemical differences [1]. This co-elution is critical for correcting matrix-induced ion suppression/enhancement. In a head-to-head study of amphetamine quantification, 13C-labeled IS demonstrated superior compensation for ion suppression effects compared to 2H-labeled IS [1]. Although specific to ALA, the principle is directly transferable: 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride is expected to co-elute identically with endogenous ALA, providing optimal matrix effect correction .

LC-MS/MS Internal Standard Matrix Effects Stable Isotope Labeling

Certified ≥99 Atom % 13C and ≥99% Chemical Purity Ensure Uncompromised Quantitative Reliability Relative to Routine Reagent-Grade ALA

The target compound is supplied with certified isotopic enrichment of ≥99 atom % 13C and chemical purity ≥99% (CP) . In contrast, unlabeled 5-aminolevulinic acid hydrochloride is typically offered at ≥95% purity for research applications, with a subset of vendors providing ≥99% purity . The combination of high isotopic and chemical purity minimizes the risk of cross-contamination with unlabeled ALA (which would inflate baseline signal) and ensures that the mass shift is quantitatively reliable, meeting the stringent requirements of validated bioanalytical methods .

Isotopic Purity Chemical Purity Quality Control Bioanalysis

Single-Atom 13C Labeling at C3 Enables Cost-Effective, Position-Specific Metabolic Tracing Versus Multi-Isotope or Unlabeled ALA

The 13C label at the C3 (ketone) position of ALA allows researchers to track the carbon's fate through the heme biosynthetic pathway, specifically its incorporation into porphobilinogen and subsequent tetrapyrroles [1]. While unlabeled ALA provides no tracing capability, and uniformly labeled [13C5,15N]-ALA offers comprehensive tracing at a significantly higher cost [2], the single-label 13C3-ALA variant provides a targeted, economical solution for studies requiring only C3-carbon flux information . This positional specificity is critical for dissecting the contributions of the Shemin (glycine+succinyl-CoA) versus C5 (glutamate) pathways [3].

Metabolic Flux Analysis Heme Biosynthesis Isotope Tracing 13C NMR

Validated LC-MS/MS Assay Performance: Stable Isotope-Labeled ALA Achieves Low ng/mL Sensitivity and High Accuracy in Clinical Matrices

A rigorously validated LC-MS/MS method for ALA quantitation using a stable isotope-labeled ALA internal standard (13C5,15N-ALA) demonstrated a lower limit of quantitation (LLOQ) of 0.05 µM in urine and plasma, with accuracy ranging from 88.2% to 110% and intra-/inter-assay CVs <10% [1]. In contrast, traditional colorimetric methods overestimate ALA due to poor specificity and exhibit much higher detection limits (~10 µM) [2]. While the cited method uses a heavier labeled IS, the performance metrics establish the benchmark achievable with any high-purity 13C-ALA internal standard, including 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride, which is expected to deliver comparable sensitivity and accuracy when properly implemented .

LC-MS/MS Method Validation Porphyria Diagnosis Quantitative Bioanalysis LLOQ

Optimized Applications of 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride in Quantitative Bioanalysis and Metabolic Research


Clinical Diagnostic LC-MS/MS Assays for Acute Porphyrias

This compound serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying urinary and plasma 5-aminolevulinic acid (ALA) to diagnose and monitor acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP) [1]. Its co-elution with endogenous ALA and resistance to ion suppression ensure accurate quantitation at the clinically relevant low µM range, directly replacing costlier multi-labeled standards without sacrificing analytical validity . The high isotopic purity (≥99 atom % 13C) meets CLIA/CAP validation requirements for clinical laboratories .

Stable Isotope-Resolved Metabolomics of Heme and Chlorophyll Biosynthesis

In metabolomics workflows employing high-resolution mass spectrometry or NMR, 5-Amino-4-oxo(3-13C)pentanoic acid hydrochloride is used as a tracer to map the metabolic flux of the C3 carbon through the tetrapyrrole pathway [1]. Its single 13C label simplifies isotopologue spectral interpretation compared to uniformly labeled precursors, enabling precise quantification of pathway branch points (e.g., Shemin vs. C5 pathway contributions) in organisms ranging from bacteria to plants . This application is essential for metabolic engineering efforts aimed at enhancing ALA production for photodynamic therapy or agricultural uses .

Pharmacokinetic and Bioavailability Studies of ALA-Based Therapeutics

For pharmaceutical development of ALA prodrugs or formulations intended for photodynamic therapy (e.g., Gliolan®), the 13C3-labeled ALA hydrochloride is employed as a stable isotope-labeled internal standard to achieve accurate, matrix-effect-free quantitation of ALA in plasma and tissue homogenates [1]. Its +1 Da mass shift is sufficient for selective reaction monitoring (SRM) while avoiding the chromatographic resolution issues associated with deuterated standards, thereby delivering robust, regulatory-grade bioanalytical data suitable for IND/NDA submissions .

High-Throughput Screening of ALA Dehydratase Inhibitors (e.g., Lead Poisoning Biomarkers)

The compound is utilized in medium- to high-throughput LC-MS/MS assays designed to measure ALA dehydratase activity or to screen for inhibitors of this enzyme (e.g., in lead exposure studies) [1]. Its cost-effectiveness relative to multi-isotope standards permits its routine use in large cohort studies or occupational health monitoring programs, where hundreds to thousands of urine samples require precise ALA quantitation . The certified chemical purity (≥99%) minimizes interference from ALA degradation products that could otherwise confound enzyme activity measurements .

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